INCB-047775 - 1430056-54-4

INCB-047775

Catalog Number: EVT-270906
CAS Number: 1430056-54-4
Molecular Formula: C22H20FN5O
Molecular Weight: 389.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB-047775 is a potent and selective AKT inhibitor.

Idelalisib

    Relevance: While the specific compound "INCB-047775" is not mentioned, the research emphasizes the importance of PI3K inhibition, specifically PI3Kδ, in cancer treatment. Idelalisib's mechanism of action directly targets PI3Kδ, highlighting the relevance of this pathway in the context of the provided research and potentially to "INCB-047775" if it is also a PI3K inhibitor. []

IPI-145

    Compound Description: IPI-145 is an orally bioavailable, small-molecule inhibitor of both PI3Kδ and PI3Kγ. It demonstrates potent activity in inhibiting the PI3K/Akt/mTOR signaling pathway. This compound induces apoptosis in chronic lymphocytic leukemia (CLL) cells, including those with poor prognostic markers and those previously treated. IPI-145 shows selectivity for CLL B-cells, with minimal impact on normal B and T lymphocytes. []

    Relevance: IPI-145's dual inhibition of PI3Kδ and PI3Kγ, along with its potent impact on the PI3K/Akt/mTOR pathway, makes it relevant to understanding potential mechanisms of action and targets of "INCB-047775," particularly if the latter is involved in similar pathways. The compound's selectivity profile further emphasizes the potential for targeted therapy within the context of the research presented. []

LY294002

    Compound Description: LY294002 is a morpholine-containing chemical compound that acts as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). It competitively inhibits the activity of PI3K, thereby preventing the phosphorylation of Akt, a downstream effector of PI3K. []

    Relevance: The papers frequently mention LY294002 as a tool to study the PI3K/Akt pathway. It's used to understand the role of this pathway in various cellular processes, including tumor cell proliferation, apoptosis, and response to growth factors. If "INCB-047775" targets this pathway, LY294002 serves as a relevant comparator for understanding potential effects and mechanisms. []

    Compound Description: Wortmannin is a steroid metabolite initially isolated from the fungus Penicillium wortmannii. It acts as a potent and irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K), blocking its activity at nanomolar concentrations. Wortmannin covalently binds to a lysine residue in the ATP-binding site of PI3K, leading to irreversible inhibition. []

SH-6

    Compound Description: SH-6 is a synthetic compound that specifically inhibits the activity of Akt (also known as Protein Kinase B). It acts by competing with ATP for binding to the kinase domain of Akt, preventing its phosphorylation and activation. []

    Relevance: This compound is used to dissect the specific roles of Akt within the larger PI3K/Akt/mTOR pathway. If "INCB-047775" is found to influence Akt activity, SH-6 offers a relevant comparison point for understanding the downstream effects and potential therapeutic implications. []

Rapamycin

    Compound Description: Rapamycin (also known as Sirolimus) is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It acts as a specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that regulates cell growth, proliferation, and survival. Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits mTOR complex 1 (mTORC1). []

    Relevance: Rapamycin is a well-known inhibitor of mTOR, a key downstream component of the PI3K/Akt/mTOR pathway. The papers highlight this pathway's importance in various cancers. The use of rapamycin in this context suggests that "INCB-047775" might also target mTOR or related proteins within this pathway, making Rapamycin a relevant compound for comparison and understanding potential mechanisms. []

Gefitinib

    Compound Description: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking its activity and preventing downstream signaling. []

    Relevance: Gefitinib's action on the EGFR pathway is highlighted in the research, specifically in the context of esophageal adenocarcinoma. The papers note its limited efficacy and the development of resistance mechanisms. If "INCB-047775" is involved in EGFR signaling or targets similar cancers, understanding Gefitinib's limitations and resistance mechanisms becomes relevant. []

Oxaliplatin

    Compound Description: Oxaliplatin is a platinum-based chemotherapy drug. It belongs to a class of drugs known as alkylating agents. Oxaliplatin forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. []

    Relevance: This chemotherapeutic agent is used in combination with Gefitinib and radiotherapy in the treatment of esophageal adenocarcinoma, as described in the research. Its inclusion highlights the need for combinatorial treatment strategies and provides context for understanding the potential applications of "INCB-047775," especially if it also targets this cancer type. []

Overview

INCB-047775 is a selective inhibitor of the protein kinase AKT, which plays a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. This compound has garnered attention for its potential therapeutic applications in oncology and other diseases characterized by aberrant signaling through the phosphoinositide 3-kinase/AKT pathway. The compound was developed by Incyte Corporation as part of their efforts to create targeted therapies for cancer treatment.

Source and Classification

INCB-047775 is classified as a small molecule drug. It specifically targets the AKT signaling pathway, which is frequently dysregulated in various cancers. The compound's structure and mechanism of action make it a promising candidate for combination therapies aimed at improving treatment outcomes in malignancies that exhibit resistance to conventional therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB-047775 involves several key steps typical for the development of small molecule inhibitors. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Reactions: Common reactions include nucleophilic substitutions, coupling reactions, and cyclization processes to construct the core structure of the inhibitor.
  3. Purification: After synthesis, the compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

The synthetic pathway is designed to maximize yield while minimizing by-products, which is critical for large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular structure of INCB-047775 can be represented as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₂
  • Molecular Weight: 271.30 g/mol
  • Structural Features: The compound features a core heterocyclic structure that is essential for its binding affinity to the AKT protein.

The three-dimensional conformation of INCB-047775 is important for its interaction with the target enzyme, influencing both potency and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

INCB-047775 undergoes specific biochemical interactions within cells:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of AKT, preventing its phosphorylation and subsequent activation.
  2. Cellular Effects: By inhibiting AKT activity, INCB-047775 disrupts downstream signaling pathways that promote cell survival and proliferation.

These reactions are critical for understanding how INCB-047775 can modulate cancer cell behavior and contribute to therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action of INCB-047775 centers on its ability to inhibit AKT phosphorylation. When administered:

  1. Inhibition of Phosphorylation: INCB-047775 binds competitively to AKT, preventing its phosphorylation by upstream kinases.
  2. Downstream Effects: This inhibition leads to decreased activation of downstream targets involved in cell survival (e.g., BAD, GSK3), ultimately promoting apoptosis in cancer cells.

Data from preclinical studies indicate that INCB-047775 effectively reduces tumor growth in models expressing activated AKT.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development in clinical settings.

Applications

Scientific Uses

INCB-047775 has several potential applications:

  1. Cancer Therapy: Primarily explored as an anti-cancer agent targeting tumors with dysregulated AKT signaling.
  2. Combination Therapies: Investigated in combination with other inhibitors (e.g., phosphoinositide 3-kinase inhibitors) to enhance therapeutic efficacy.
  3. Research Tool: Utilized in preclinical studies to elucidate the role of AKT in various biological processes and disease states.

Properties

CAS Number

1430056-54-4

Product Name

INCB-047775

IUPAC Name

5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile

Molecular Formula

C22H20FN5O

Molecular Weight

389.43

InChI

InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1

InChI Key

QXRHOURHCGFDIM-IBGZPJMESA-N

SMILES

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN

Solubility

Soluble in DMSO

Synonyms

INCB-047775; INCB 047775; INCB047775

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.